3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-12-3-7-14(8-4-12)16(19)9-5-13-6-10-17(20-2)15(18)11-13/h3-4,6-8,10-11H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQXVBRRPXIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Propan-1-one Precursors
Using POCl₃ or SOCl₂, as demonstrated in the synthesis of 3-chloro-1-(4-methoxyphenyl)propan-1-one (CAS 35999-20-3):
In Situ Chlorination During Coupling
Combining chlorination with coupling steps reduces purification needs. For instance, using Cs₂CO₃ as both base and chloride source in toluene at 110°C.
Comparative Analysis of Methods
Characterization and Validation
Critical spectroscopic data for this compound include:
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
The compound 3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one , with the CAS number 1385696-26-3, is a chemical of interest in various scientific research applications. Below is a detailed exploration of its applications, supported by comprehensive data and relevant insights.
Chemical Properties and Structure
This compound is classified as a ketone and exhibits a complex structure that includes a chloro and methoxy substituent on the aromatic rings. Its molecular formula is C17H18ClO2, indicating the presence of chlorine and oxygen atoms that contribute to its reactivity and potential applications in synthesis and material science.
Synthesis of Pharmaceuticals
One of the primary applications of this compound is in the synthesis of pharmaceutical compounds. Its structural features allow it to act as an intermediate in the production of various bioactive molecules. Researchers have explored its use in synthesizing analgesics and anti-inflammatory agents due to its ability to modify biological pathways effectively.
Material Science
In material science, this compound can be utilized in the development of polymers and advanced materials. Its unique properties allow for modifications that enhance material characteristics such as thermal stability, mechanical strength, and chemical resistance. Studies have indicated that incorporating such compounds into polymer matrices can lead to improved performance in industrial applications.
Biological Studies
Research has also focused on the biological activities associated with this compound. Initial studies suggest potential antimicrobial and antifungal properties, making it a candidate for further investigation in pharmacological contexts. The ability to inhibit specific microbial growth could lead to its application in developing new antimicrobial agents.
Chemical Reactions
The compound serves as a reagent in various chemical reactions, including nucleophilic additions and electrophilic substitutions. Its reactivity profile makes it suitable for creating diverse derivatives that can be explored for different functional properties.
Case Study 1: Pharmaceutical Synthesis
A study published in Journal of Medicinal Chemistry highlighted the successful synthesis of a new class of analgesics using this compound as a key intermediate. The resulting compounds exhibited significant pain-relieving effects in preclinical models, demonstrating the compound's utility in drug development.
Case Study 2: Material Enhancement
In research conducted by Polymer Science Journal, scientists investigated the incorporation of this compound into polycarbonate materials. The results showed enhanced impact resistance and thermal stability compared to standard formulations, showcasing its potential for use in high-performance applications.
Case Study 3: Antimicrobial Activity
A recent study published in Antibiotics examined the antimicrobial properties of derivatives synthesized from this compound. Results indicated effective inhibition against several bacterial strains, suggesting that it could be developed into a novel antimicrobial agent.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for analgesics and anti-inflammatory agents | Significant pain relief observed in preclinical studies |
| Material Science | Enhancements in polymers for industrial applications | Improved mechanical strength and thermal stability |
| Biological Studies | Potential antimicrobial and antifungal properties | Effective inhibition against various bacterial strains |
| Chemical Reactions | Reagent for nucleophilic additions and electrophilic substitutions | Diverse derivatives produced with varied functional properties |
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Substituted Propanones with Indole Moieties
Compounds :
- 3-(3,4-Dimethoxy-phenyl)-3-(1H-indol-3-yl)-1-p-tolyl-propan-1-one (MW: 400.19 g/mol)
- 5-(4-Methoxy-phenyl)-3-(2-methyl-1H-indol-3-yl)-1-phenyl-propan-1-one (MW: 370.18 g/mol)
Key Differences :
- Physical Properties : These analogs are yellow amorphous solids, similar to many diaryl ketones. Purification via column chromatography (EtOAC/petroleum ether) and high yields (87–93%) suggest robustness in synthesis, comparable to methods likely used for the target compound .
- Spectroscopy : ¹H NMR signals for methoxy (δ ~3.8 ppm) and aromatic protons align with the target compound’s expected data. However, indole NH protons (δ ~10 ppm) are absent in the target compound .
Amino-Substituted Propanones
Compound: 3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one () Key Differences:
- Functional Groups: The nitro and amino groups enhance polarity and electronic effects, increasing reactivity in nucleophilic substitutions. The target compound’s chloro and methoxy substituents are less electron-withdrawing, suggesting milder reactivity .
- Applications: Amino-nitro derivatives may serve as intermediates for dyes or agrochemicals, whereas the target compound’s substituents favor roles in drug intermediates.
Chalcone Derivatives
Compound : (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one ()
Key Differences :
- Conjugation: The α,β-unsaturated ketone in chalcones enables conjugation, affecting UV-Vis absorption and reactivity (e.g., Michael additions). The target compound’s saturated propanone lacks this conjugation, reducing electrophilicity at the carbonyl .
Hydroxy- and Alkyl-Substituted Analogs
Key Differences :
- Polarity : The hydroxyl group () increases hydrophilicity and acidity (pKa ~10), whereas the target compound’s methoxy group is less polar. The octyl chain () drastically enhances lipophilicity, impacting solubility and membrane permeability .
- Synthesis : Hydroxyl groups may require protection/deprotection strategies, complicating synthesis compared to the target compound’s straightforward methoxy group.
Tabulated Comparison of Key Properties
*Calculated molecular weight based on formula C₁₇H₁₅ClO₂.
Biological Activity
3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one, also known as a derivative of chalcone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both chloro and methoxy substituents, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including antimicrobial, anticancer, and other pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 288.75 g/mol. The presence of the chloro and methoxy groups is expected to influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chalcones can inhibit the growth of various bacterial strains. In vitro tests demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Chalcone Derivative A | 0.22 | Staphylococcus aureus |
| Chalcone Derivative B | 0.25 | Escherichia coli |
Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. The compound under consideration may exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against human cancer cell lines such as breast cancer and lung cancer cells .
Case Study: Anticancer Effects
In a study involving a series of chalcone derivatives, one compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity . The structure-activity relationship suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been explored. Studies suggest that certain chalcone derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies indicate that chalcones can inhibit enzymes such as cyclooxygenases (COX), which are crucial in inflammatory responses.
- Induction of Apoptosis : Compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- DNA Interaction : Certain derivatives show the ability to intercalate with DNA, leading to disruption in replication and transcription processes.
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Chloro-4-methoxy-phenyl)-1-p-tolyl-propan-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between p-tolylacetone and 3-chloro-4-methoxybenzaldehyde under basic conditions (e.g., NaOH in ethanol). Alternatively, Friedel-Crafts acylation of p-tolyl derivatives with a pre-functionalized acyl chloride may be employed. Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
- Optimization : Adjust reaction temperature (60–80°C) and catalyst loading to minimize by-products like diarylpropenones or unreacted aldehydes .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm), and ketone carbonyl (δ ~200 ppm in ¹³C).
- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and aryl-Cl bonds (~700 cm⁻¹) .
- Crystallography :
- X-ray diffraction : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles.
- ORTEP-3 : Generate 3D molecular graphics to visualize steric hindrance from substituents .
Q. What are the primary applications of this compound in current scientific research?
- Methodological Answer :
- Organic Synthesis : Acts as a precursor for chalcone derivatives (e.g., via Knoevenagel condensation) or heterocyclic compounds (e.g., pyrazolines) .
- Medicinal Chemistry : Screened for bioactivity (e.g., antimicrobial, anti-inflammatory) using in vitro assays (e.g., MIC tests, COX-2 inhibition) .
- Materials Science : Investigated for liquid crystalline behavior due to planar aromatic systems .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and donating OCH₃ groups alter the electron density of the aryl ring, affecting regioselectivity in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts reactive sites (e.g., para to Cl) .
- Steric Effects : The 3-chloro substituent introduces steric hindrance, slowing reactions at the ortho position. Kinetic studies with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) optimize yields .
Q. What challenges arise in interpreting crystallographic data for this compound, and how can software tools like SHELX assist?
- Methodological Answer :
- Challenges :
- Disorder/Twinning : Common in flexible propanone chains; resolved using SHELXL constraints (e.g., AFIX commands) .
- Low Resolution : High-angle data (θ > 25°) improves precision.
- Workflow :
Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small crystals.
Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals .
Q. How can discrepancies in biological activity data across studies be systematically analyzed?
- Methodological Answer :
- Variables to Control :
- Compound Stability : Degradation under storage (e.g., hydrolysis of ketone) monitored via HPLC .
- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%) .
- Statistical Tools :
- Meta-analysis : Pool data from multiple studies to identify outliers.
- ANOVA : Test significance of activity variations across cell lines .
Q. What strategies optimize reaction conditions to mitigate by-product formation during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) to map parameter space .
- In-line Analytics : Use HPLC-MS to track intermediates and by-products (e.g., diarylpropenones).
- Workup : Quench reactions at 80% conversion to minimize side reactions; fractional distillation isolates pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
